molecular formula C13H22Cl2N2O B1524204 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride CAS No. 1263377-94-1

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride

Cat. No.: B1524204
CAS No.: 1263377-94-1
M. Wt: 293.23 g/mol
InChI Key: QAVKWCSOEZSZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O and a molecular weight of 293.24 g/mol . It is an off-white solid that is primarily used in research and industrial applications. The compound is known for its unique structure, which includes a benzyl group, a methoxy group, and a piperidinylamine moiety.

Preparation Methods

The synthesis of 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups are replaced by other functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride can be compared with other similar compounds, such as:

The presence of both the benzyl and methoxy groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows for various interactions within biological systems, making it a candidate for therapeutic applications, particularly in neurology and psychiatry.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{18}Cl_2N_ with a molecular weight of approximately 250.19 g/mol. The compound features a piperidine ring substituted with a benzyl and methoxy group, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic pathways. The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Antidepressant Effects

Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. For instance, studies have shown that administering similar piperidine derivatives can lead to significant reductions in depressive behaviors in rodents, suggesting potential efficacy for treating mood disorders.

StudyModelResult
Aibani et al., 2023Rodent modelSignificant reduction in immobility time in forced swim test
Noorjahan et al., 2023Chronic mild stress modelImprovement in sucrose preference test indicating reduced anhedonia

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects. In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents.

StudyCell LineResult
Kuleuven Study, 2023SH-SY5Y cellsDecreased ROS production and increased cell viability post-treatment with the compound

Pharmacological Applications

Given its biological activities, this compound is being explored for several pharmacological applications:

  • Antidepressants : As noted, its SSRI-like activity makes it a candidate for further development as an antidepressant.
  • Cognitive Enhancers : Preliminary studies suggest potential benefits in cognitive function, warranting investigation into its use in conditions like Alzheimer's disease.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies indicate that at therapeutic doses, it exhibits a favorable safety margin; however, further studies are necessary to establish long-term effects and potential side effects.

Properties

IUPAC Name

1-benzyl-3-methoxypiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-10-15(8-7-12(13)14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVKWCSOEZSZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride
Reactant of Route 4
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride
Reactant of Route 5
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride
Reactant of Route 6
1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.